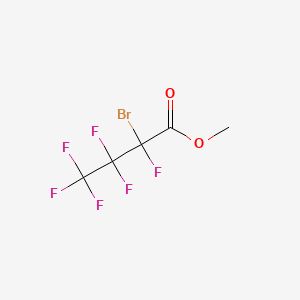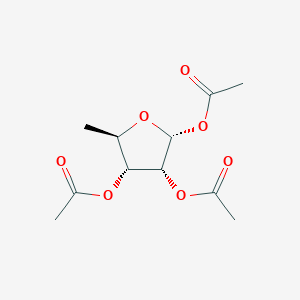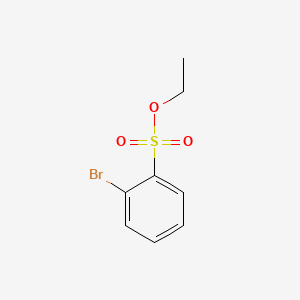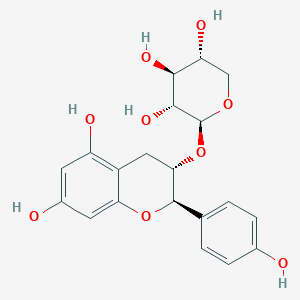
Acid Red 362
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acid Red 362 is a synthetic dye belonging to the class of acid dyes. It is primarily used in the textile industry for dyeing fibers such as wool, silk, and nylon. The compound is known for its brilliant red color and excellent dyeing properties, making it a popular choice for various industrial applications .
Vorbereitungsmethoden
The synthesis of Acid Red 362 involves the diazotization of 3-amino-5-chloro-2-hydroxybenzenesulfonic acid, followed by coupling with 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one. The resulting product is then converted into a 1:2 chromium complex . Industrial production methods typically involve large-scale chemical reactions under controlled conditions to ensure high yield and purity of the final product .
Analyse Chemischer Reaktionen
Acid Red 362 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: this compound can be reduced using common reducing agents, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, where specific functional groups are replaced by other groups under suitable conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
Acid Red 362 has a wide range of scientific research applications, including:
Chemistry: Used as a pH indicator and in various analytical techniques.
Biology: Employed in staining biological tissues for microscopic examination.
Medicine: Investigated for potential therapeutic applications and as a diagnostic tool.
Industry: Widely used in the textile industry for dyeing fabrics, as well as in the production of inks, cosmetics, and other products .
Wirkmechanismus
The mechanism of action of Acid Red 362 involves its interaction with specific molecular targets, leading to the desired effects. In the case of dyeing, the compound forms ionic bonds with the fibers, resulting in strong and stable coloration. The molecular pathways involved in its action depend on the specific application and the nature of the target material .
Vergleich Mit ähnlichen Verbindungen
Acid Red 362 can be compared with other similar compounds, such as:
Acid Red 88: Another acid dye with similar dyeing properties but different chemical structure.
Disperse Red 362: A disperse dye used for dyeing synthetic fibers like polyester.
Acid Red 1: A dye with similar applications but different chemical composition.
The uniqueness of this compound lies in its specific chemical structure, which imparts excellent dyeing properties and stability under various conditions .
Eigenschaften
Molekularformel |
C36H30I2NiP2 |
|---|---|
Molekulargewicht |
837.1 g/mol |
IUPAC-Name |
nickel(2+);triphenylphosphane;diiodide |
InChI |
InChI=1S/2C18H15P.2HI.Ni/c2*1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;;;/h2*1-15H;2*1H;/q;;;;+2/p-2 |
InChI-Schlüssel |
AKXNPPNNEDIAJL-UHFFFAOYSA-L |
Kanonische SMILES |
C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.[Ni+2].[I-].[I-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![4-[[4-(Trifluoromethoxy)anilino]methylidene]cyclohexa-2,5-dien-1-one](/img/structure/B13414035.png)

![N-{4-[2-Chloro-4-(trifluoromethyl)phenoxy]-2-hydroxyphenyl}acetamide](/img/structure/B13414053.png)
![4-[Methyl[(pentadecafluoroheptyl)sulfonyl]amino]butyl methacrylate](/img/structure/B13414060.png)


![triazanium;5-[(Z)-(3-carboxy-4-oxidophenyl)-(3-carboxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]-2-oxidobenzoate](/img/structure/B13414085.png)


![2-(Hydroxymethyl)-5-[6-(prop-2-ynylamino)purin-9-yl]oxolane-3,4-diol](/img/structure/B13414099.png)
